molecular formula C9H10ClNO2 B8711126 5-Chloro-2-ethoxybenzamide

5-Chloro-2-ethoxybenzamide

Cat. No.: B8711126
M. Wt: 199.63 g/mol
InChI Key: CBGLJVDZNPPGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-ethoxybenzamide is a benzamide derivative characterized by a chloro substituent at the 5-position and an ethoxy group at the 2-position of the benzene ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of gastroprokinetic agents and antimicrobial drugs. Its structural features influence solubility, bioavailability, and receptor-binding properties, making it a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

5-chloro-2-ethoxybenzamide

InChI

InChI=1S/C9H10ClNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12)

InChI Key

CBGLJVDZNPPGKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Their Impacts

The following table summarizes key structural differences and properties of 5-Chloro-2-ethoxybenzamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound 5-Cl, 2-OCH₂CH₃ C₉H₁₀ClNO₂ 199.64 Intermediate for gastroprokinetic drugs
5-Chloro-2-methoxy-N-phenethylbenzamide () 5-Cl, 2-OCH₃, N-phenethyl C₁₆H₁₆ClNO₂ 289.76 Enhanced lipophilicity; potential CNS activity
5-Chloro-2-(2-diethylaminoethoxy)benzamide () 5-Cl, 2-OCH₂CH₂N(CH₂CH₃)₂ C₁₅H₂₂ClN₃O₂ 311.80 Improved solubility (basic amino group); limited safety data
5-Chloro-2-methoxybenzenecarboximidamide () 5-Cl, 2-OCH₃, amidine group C₈H₉ClN₂O 184.62 Higher basicity; reactive intermediate in synthesis
5-Chloro-2-methoxy-N-(indol-3-yl-ethyl)benzamide () 5-Cl, 2-OCH₃, N-indol-ethyl C₁₉H₁₉ClN₂O₃ 358.82 Bulky aromatic substituent; potential serotonin receptor affinity
Mosapride metabolite () 5-Cl, 2-OCH₂CH₃, acetamido, morpholine C₁₈H₂₄ClN₃O₅ 397.85 Pharmacologically active metabolite; studied in drug metabolism

Key Research Findings

Bioactivity and Solubility: The ethoxy group in this compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the methoxy group in and reduces steric hindrance but decreases metabolic stability due to easier demethylation .

Pharmacological Potential: The phenethyl group in increases lipophilicity, suggesting enhanced blood-brain barrier penetration and possible central nervous system (CNS) applications . The indole moiety in may mimic tryptophan-derived neurotransmitters, hinting at serotonin receptor modulation .

Synthetic Utility :

  • Amidines like are highly reactive intermediates, useful in heterocyclic synthesis (e.g., pyrimidines and triazines) .
  • The Mosapride metabolite () highlights the role of this compound derivatives in prodrug design, with acetyl and morpholine groups improving pharmacokinetics .

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